Methyl 2-amino-5-iodobenzoate
CAS No.: 77317-55-6
Cat. No.: VC21314018
Molecular Formula: C8H8INO2
Molecular Weight: 277.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77317-55-6 |
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Molecular Formula | C8H8INO2 |
Molecular Weight | 277.06 g/mol |
IUPAC Name | methyl 2-amino-5-iodobenzoate |
Standard InChI | InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3 |
Standard InChI Key | NNXVARLKWUFGGG-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CC(=C1)I)N |
Canonical SMILES | COC(=O)C1=C(C=CC(=C1)I)N |
Introduction
Chemical Properties and Structure
Methyl 2-amino-5-iodobenzoate (CAS No. 77317-55-6) is an organic compound with the molecular formula C8H8INO2 and a molecular weight of 277.06. This compound belongs to the anthranilic acid derivatives family, specifically categorized as an iodinated anthranilic acid methyl ester . The structure features a benzoic acid backbone with an amino group at position 2 and an iodine atom at position 5, with the carboxylic acid function esterified with a methyl group.
The physical and chemical properties of Methyl 2-amino-5-iodobenzoate are summarized in the following table:
Property | Value |
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Melting point | 85 °C |
Boiling point | 335.9±32.0 °C (Predicted) |
Density | 1.826±0.06 g/cm³ (Predicted) |
Physical form | Powder to crystal |
Color | Light yellow to yellow to orange |
pKa | 1.85±0.10 (Predicted) |
Storage conditions | Under inert gas (nitrogen or argon) at 2–8 °C |
Molecular Weight | 277.06 |
IUPAC Name | Methyl 2-amino-5-iodobenzoate |
The compound exhibits typical aromatic properties with the electron-withdrawing iodine substituent affecting its reactivity and physical characteristics. The amino group at position 2 provides a nucleophilic site that enables various functionalization reactions, making this compound particularly valuable in organic synthesis .
Synthesis Methods
The synthesis of Methyl 2-amino-5-iodobenzoate can be approached through various synthetic routes, with one common method involving the iodination of methyl 2-aminobenzoate (methyl anthranilate). While the search results don't provide a direct synthesis method for Methyl 2-amino-5-iodobenzoate specifically, we can infer potential synthetic routes from related compounds.
For instance, search result describes a related compound synthesis: Methyl 2-amino-5-bromo-3-iodobenzoate is prepared from methyl 2-amino-5-bromobenzoate using N-iodosuccinimide in concentrated acetic acid at room temperature for 17 hours. The reaction mixture is then poured onto saturated sodium bicarbonate solution and ice, extracted with ethyl acetate, and the organic phases washed, dried, filtered, and concentrated, yielding an 82% product .
By analogy, a similar approach might be employed for synthesizing Methyl 2-amino-5-iodobenzoate, using methyl 2-aminobenzoate as the starting material and an appropriate iodinating agent. The placement of the iodine atom would need to be controlled through reaction conditions to achieve regioselectivity at the 5-position.
From search result , we can also see that related compounds in this family are often synthesized through coupling reactions. For example, one synthesis mentioned involves "coupling 2-amino-5-iodobenzoic acid with 3,4-dichlorobenzenesulfonyl chloride" . This suggests that Methyl 2-amino-5-iodobenzoate could potentially be synthesized from 2-amino-5-iodobenzoic acid through methylation of the carboxylic acid group.
Applications in Chemical Industry
Pharmaceutical Applications
Methyl 2-amino-5-iodobenzoate has emerged as an important intermediate in pharmaceutical synthesis. Its structural features make it valuable in the development of various bioactive compounds, particularly those requiring selective functionalization for targeted biological activity.
Recent research has highlighted the compound's significance in antitubercular drug development. According to search result , anthranilic acid derivatives, of which Methyl 2-amino-5-iodobenzoate is a member, have shown promise as inhibitors of MabA (FabG1), an essential enzyme in Mycobacterium tuberculosis. This enzyme is involved in the synthesis of mycolic acids, which are crucial for the viability of the tuberculosis pathogen .
The compound's iodine substituent provides a valuable handle for further synthetic modifications, including cross-coupling reactions that can expand the structural diversity of pharmaceutical candidates. This makes it particularly valuable in medicinal chemistry for building complex molecular structures with specific biological targets.
Chemical Synthesis Applications
Beyond pharmaceuticals, Methyl 2-amino-5-iodobenzoate serves as a versatile building block in organic synthesis. Its functional groups allow for selective reactions at different sites:
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The amine group can participate in coupling reactions, acylations, and amide formation
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The iodine substituent enables various cross-coupling reactions (Suzuki, Sonogashira, Heck)
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The methyl ester can undergo hydrolysis, transesterification, or reduction
These synthetic possibilities make the compound valuable in the production of dyes, agrochemicals, and other fine chemicals . The presence of multiple reactive sites in a single molecule provides chemists with strategic advantages in designing synthetic routes to complex targets.
Market Analysis and Trends
The global market for Methyl 2-amino-5-iodobenzoate is experiencing significant growth, with a projected Compound Annual Growth Rate (CAGR) of 10.5% during the forecast period (2025-2032). This growth is primarily driven by increasing demand in pharmaceutical developments and research applications .
Several key factors contribute to the market expansion:
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Rising pharmaceutical research and development activities
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Expanding applications in agrochemical production
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Growth in the specialty chemicals sector
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Increasing focus on developing novel synthetic methodologies
Current market trends include a heightened emphasis on environmentally friendly synthesis methods and the pursuit of alternative raw materials to meet sustainability standards. The pharmaceutical industry's shift toward personalized medicine is also driving research into specialized intermediates like Methyl 2-amino-5-iodobenzoate .
The compound's role in advancing healthcare and chemical manufacturing sectors positions it as a critical component in the specialty chemicals market, with continued growth expected as new applications emerge and synthesis methods improve.
Research Findings in Medicinal Chemistry
Antitubercular Research
One of the most promising research areas involving Methyl 2-amino-5-iodobenzoate and related compounds is in antitubercular drug development. Tuberculosis remains a significant global health challenge, with approximately 1.5 million deaths annually and increasing drug resistance to standard treatments .
Research documented in search result reveals that anthranilic acid derivatives, including compounds structurally related to Methyl 2-amino-5-iodobenzoate, have demonstrated inhibitory activity against MabA (FabG1), an essential enzyme in the fatty acid synthase II (FAS-II) system of Mycobacterium tuberculosis. This enzyme catalyzes the NADPH-specific reduction of β-ketoacyl derivatives into β-hydroxyacyl derivatives, a crucial step in mycolic acid biosynthesis .
A compound described as having "an iodine atom in position 5 of the phenyl ring" (similar to our target compound) showed inhibition of MabA with an IC50 of 38 ± 6 μM. The brominated analog displayed similar potency with an IC50 of 45 ± 6 μM . These findings suggest that Methyl 2-amino-5-iodobenzoate and its derivatives hold promise as starting points for developing new antitubercular agents targeting novel bacterial pathways.
The research also explored structure-activity relationships around the anthranilic acid core, including modifications of the amide and carboxylic acid functions, providing valuable insights for further development of this compound class .
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